molecular formula C19H20N4O2 B2758488 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide CAS No. 862810-62-6

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide

Cat. No. B2758488
CAS RN: 862810-62-6
M. Wt: 336.395
InChI Key: XKDASXLFBFFWTR-UHFFFAOYSA-N
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Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide” is a compound that has been studied for its potential therapeutic applications . It’s a selective inhibitor used for the treatment of ischemic stroke .


Synthesis Analysis

The synthesis of similar compounds involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The synthesis of amide-functionalized imidazo[1,2-a]pyrimidines involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .


Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method . This method is considered an efficient and reliable method to deal with quantum chemical problems .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through different strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the inhibitory performance of imidazole[1,2-a]pyrimidine derivatives against mild steel corrosion in 1 mol L−1 HCl solution was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis and biological evaluation of imidazo[1,2-a]pyridines and related compounds have been a significant area of interest. For instance, the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position aimed at developing potential antiulcer agents, though they did not show significant antisecretory activity, some demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989). Furthermore, efforts to enhance the cellular uptake and biological activity of Py–Im polyamides through modifications, including the introduction of an aryl group, have shown promise in increasing the nuclear uptake and potential biological effects of these compounds (Meier et al., 2012).

Biological Activity and Chemical Detoxification

Research on imidazo[1,2-a]pyrimidines has also delved into their potential antiviral, antimicrobial, and antineoplastic properties. Some derivatives have shown activity against human rhinovirus, suggesting their utility as antirhinovirus agents (Hamdouchi et al., 1999). Additionally, novel selenylated imidazo[1,2-a]pyridines have been studied for their breast cancer chemotherapy potential, demonstrating inhibition of cell proliferation and induction of apoptosis in breast cancer cells (Almeida et al., 2018).

Advanced Applications

The exploration of selenoester derivatives for chemical detoxification has shown that these compounds can effectively react with mercury(II) chloride, potentially offering a new method for the treatment of mercury-induced toxicity (Sharma et al., 2018). This highlights the versatility of imidazo[1,2-a]pyrimidin-2-yl compounds in environmental and health-related applications.

Mechanism of Action

While the specific mechanism of action for “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide” is not explicitly mentioned in the retrieved papers, compounds with similar structures have shown varied medicinal applications .

Future Directions

The future directions for “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide” and similar compounds involve further exploration of their therapeutic potential. For instance, a novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized, and the structures have been confirmed by 1H and 13C NMR and mass spectral analysis . These compounds have been evaluated for their in vitro cytotoxic activity against two cancer cell lines along with a normal cell line (HEK293) by MTT assay .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-17-8-7-14(16-12-23-10-4-9-20-19(23)22-16)11-15(17)21-18(24)13-5-2-3-6-13/h4,7-13H,2-3,5-6H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDASXLFBFFWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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